2-(2-Chlorophenyl)-2-cyclopentylacetonitrile

Description

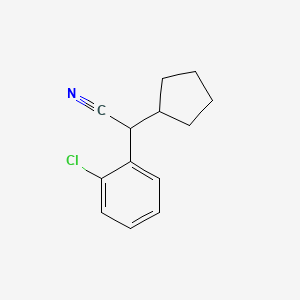

2-(2-Chlorophenyl)-2-cyclopentylacetonitrile is a nitrile-containing compound featuring a central carbon atom bonded to a 2-chlorophenyl group, a cyclopentyl group, and an acetonitrile moiety. For instance, compounds with similar frameworks, such as 2-(2-chlorophenyl)-2-phenylacetonitrile, are intermediates in drug synthesis (e.g., clopidogrel derivatives) . The cyclopentyl substituent in this compound likely enhances lipophilicity and steric bulk compared to smaller alkyl or aryl groups, influencing reactivity and pharmacokinetics.

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-cyclopentylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c14-13-8-4-3-7-11(13)12(9-15)10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTVFZCGVHNBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-cyclopentylacetonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide. This Grignard reaction forms the desired product through the following steps:

Formation of Grignard Reagent: Cyclopentyl bromide reacts with magnesium in anhydrous ether to form cyclopentyl magnesium bromide.

Nucleophilic Addition: The Grignard reagent is then added to 2-chlorobenzonitrile, resulting in the formation of 2-(2-Chlorophenyl)-2-cyclopentylacetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-cyclopentylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 2-(2-Chlorophenyl)-2-cyclopentylacetone or 2-(2-Chlorophenyl)-2-cyclopentylacetic acid.

Reduction: Formation of 2-(2-Chlorophenyl)-2-cyclopentylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-2-cyclopentylacetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-cyclopentylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituents on the central carbon significantly alter the compound’s properties. Key analogues include:

Key Structural Insights :

- Substituent Position: Ortho-chlorophenyl (2-ClPh) vs. para-chlorophenyl (4-ClPh) affects steric hindrance and electronic distribution. For example, para-substituted analogues (e.g., 2-(4-Chlorophenyl)-2-cyanoacetophenone) exhibit distinct reactivity in condensation reactions .

- Cyclopentyl vs. Aryl Groups: The cyclopentyl group in the target compound may reduce crystallization tendencies compared to planar aryl groups, improving solubility in non-polar solvents.

Physicochemical Properties

Comparative data for select compounds:

Notes:

- The cyclopentyl group in the target compound likely lowers melting points compared to aromatic analogues due to reduced crystallinity.

- Nitrile groups contribute to dipole moments, enhancing polarity and reactivity in nucleophilic additions .

Biological Activity

2-(2-Chlorophenyl)-2-cyclopentylacetonitrile (CAS No. 92026-20-5) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

- Molecular Formula: C14H16ClN

- Molecular Weight: 233.74 g/mol

- Structure: The compound features a chlorophenyl group and a cyclopentyl group attached to an acetonitrile moiety, contributing to its unique chemical behavior.

Biological Activity Overview

Research indicates that 2-(2-Chlorophenyl)-2-cyclopentylacetonitrile exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound has inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity: Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy.

- Neuroprotective Effects: There is emerging evidence that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The mechanisms through which 2-(2-Chlorophenyl)-2-cyclopentylacetonitrile exerts its effects are still being elucidated. However, several pathways have been identified:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer properties.

- Modulation of Signaling Pathways: It appears to affect signaling pathways related to inflammation and apoptosis, potentially altering cellular responses to stress.

- Interaction with Membrane Components: The lipophilic nature of the cyclopentyl group allows for effective interaction with cell membranes, influencing membrane fluidity and function.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress |

Case Studies and Research Findings

Several case studies have examined the biological activity of 2-(2-Chlorophenyl)-2-cyclopentylacetonitrile:

-

Antimicrobial Efficacy Study:

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

-

Cancer Cell Line Investigation:

- Research involving various cancer cell lines (e.g., breast and lung cancer) showed that treatment with the compound led to increased rates of apoptosis, as evidenced by flow cytometry assays measuring Annexin V binding.

-

Neuroprotection Assessment:

- In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that pre-treatment with the compound significantly reduced cell death and maintained mitochondrial integrity.

Q & A

Basic: What are the common synthetic routes for 2-(2-Chlorophenyl)-2-cyclopentylacetonitrile?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or alkylation reactions. A validated approach involves reacting cyclopentyl bromide with 2-(2-chlorophenyl)acetonitrile under phase-transfer catalysis (e.g., tetrabutylammonium bromide in a biphasic system of dichloromethane/water). Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are typically required to overcome steric hindrance from the cyclopentyl group .

Key Considerations:

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Confirm product identity using and NMR to resolve signals from the cyclopentyl and chlorophenyl moieties .

Advanced: How can spectral data contradictions arise during characterization, and how are they resolved?

Methodological Answer:

Spectral overlaps (e.g., cyclopentyl CH protons vs. chlorophenyl aromatic protons in NMR) are common. To resolve ambiguities:

Use 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations.

Compare experimental IR spectra (C≡N stretch ~2250 cm) with computational predictions (DFT/B3LYP/6-31G* basis set) .

Validate purity via HPLC (Method B: C18 column, acetonitrile/water gradient, RT = 6–7 min) to detect byproducts .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR (δ 1.5–2.5 ppm for cyclopentyl protons; δ 7.2–7.6 ppm for chlorophenyl protons).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z ~245.1).

- Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.3% of theoretical values .

Advanced: How can steric hindrance from the cyclopentyl group be mitigated during synthesis?

Methodological Answer:

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .

- Temperature Optimization : Gradual heating (60→100°C) minimizes decomposition of thermally sensitive intermediates .

Basic: What safety protocols are recommended for handling this nitrile compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (prevents inhalation of volatile cyanide byproducts).

- First Aid : Immediate rinsing with water for skin/eye contact; monitor for delayed symptoms (e.g., dizziness) per OSHA guidelines .

- Waste Disposal : Neutralize with alkaline hypochlorite solution before disposal .

Advanced: How can molecular docking studies be designed to explore biological activity?

Methodological Answer:

Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., LXRβ nuclear receptors) due to the compound’s lipophilic cyclopentyl group .

Docking Software : Use AutoDock Vina with optimized parameters (grid size = 20 Å, exhaustiveness = 20).

Validation : Compare docking scores (binding affinity ≤ -8.0 kcal/mol) with in vitro assays (e.g., luciferase reporter gene) to confirm agonism/antagonism .

Basic: How are reaction yields optimized for intermediates like 2-(2-chlorophenyl)acetonitrile?

Methodological Answer:

- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of chlorophenyl precursor to acetonitrile derivative.

- Byproduct Removal : Use aqueous extraction (NaHCO) to remove unreacted starting materials .

Advanced: What strategies address contradictions in computational vs. experimental solubility data?

Methodological Answer:

Solubility Measurement : Use shake-flask method (UV-Vis quantification at λ = 254 nm).

Computational Adjustment : Apply Hansen solubility parameters (δ, δ, δ) to refine COSMO-RS predictions.

Co-solvent Systems : Test DMSO/water mixtures to enhance solubility for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.